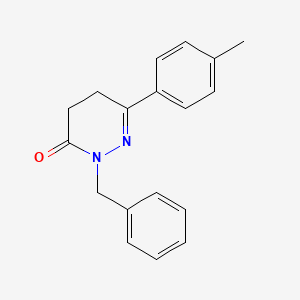![molecular formula C17H17N3O2 B7879572 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid](/img/structure/B7879572.png)
1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrroloquinoxaline core with a piperidine carboxylic acid moiety, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the cyclization of functionalized pyrroles with quinoxaline derivatives. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)pyrroles under mild conditions, such as irradiation with visible light in the presence of carboxylic acid derivatives, can yield the desired pyrroloquinoxaline structure .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of catalytic amounts of boron trifluoride etherate in the presence of various aldehydes and ketones to facilitate the cyclization process. The scalability of these methods is demonstrated by their ability to produce the compound in gram-scale quantities with high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism by which 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes such as protein kinases and receptors like 5-HT3. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalines: Share the core structure but differ in functional groups attached to the ring system.
Piperidine carboxylic acids: Similar in having the piperidine ring with a carboxylic acid group but lack the pyrroloquinoxaline core.
Uniqueness: 1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.
Properties
IUPAC Name |
1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(22)12-7-10-19(11-8-12)16-15-6-3-9-20(15)14-5-2-1-4-13(14)18-16/h1-6,9,12H,7-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVHDRIUBUZZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]propanoic acid](/img/structure/B7879490.png)
![methyl [3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetate](/img/structure/B7879496.png)

![methyl [5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879511.png)

![1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B7879532.png)

![ethyl (4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetate](/img/structure/B7879544.png)
![3-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)propanoic acid](/img/structure/B7879557.png)
![methyl 3-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)propanoate](/img/structure/B7879577.png)

![ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate](/img/structure/B7879588.png)
![2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid](/img/structure/B7879592.png)
![ethyl 1-(4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)piperidine-4-carboxylate](/img/structure/B7879599.png)
